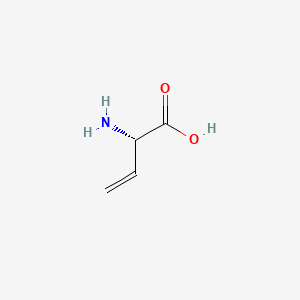

L-Vinylglycine

Description

Historical Context and Discovery in Biological Systems

The story of vinylglycine began in 1974 with the isolation of its D-isomer from the mushroom Rhodophyllus nidorosus. nih.govuga.edu Shortly after, the L-enantiomer, L-vinylglycine, was identified not as a standalone natural product but as a crucial intermediate in various biosynthetic pathways. nih.govuga.edu For instance, it was observed as a transient species in the enzymatic conversion of homoserine to threonine and in the reaction catalyzed by cystathionine (B15957) γ-synthase. nih.govorgsyn.org The initial synthesis of Dthis compound was also achieved in 1974 via a Strecker synthesis using acrolein. uga.edu These early discoveries laid the groundwork for decades of research into its synthesis and biological roles. google.com

Significance as a Bioactive Amino Acid

This compound's bioactivity stems primarily from its ability to act as a mechanism-based inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes. ebi.ac.uk These enzymes are vital for a vast array of metabolic processes. By targeting these enzymes, this compound can modulate critical cellular functions.

One of the most studied targets of this compound is 1-aminocyclopropane-1-carboxylate (ACC) synthase. ebi.ac.uknih.gov This enzyme plays a pivotal role in the biosynthesis of ethylene (B1197577), a key plant hormone. This compound acts as both an alternative substrate and a mechanism-based inhibitor of ACC synthase. ebi.ac.uknih.gov While it can be processed by the enzyme to form α-ketobutyrate and ammonia (B1221849), it also leads to the irreversible inactivation of the enzyme. ebi.ac.uknih.gov

The inhibitory action of this compound is not limited to plant biochemistry. It is also a known inhibitor of aspartate aminotransferase, an important enzyme in amino acid metabolism in various organisms. orgsyn.orgnih.gov Furthermore, it has been shown to inactivate kynurenine (B1673888) aminotransferase from yeast in a suicidal fashion. tandfonline.com This broad-spectrum inhibitory activity has made this compound a valuable tool for probing the mechanisms of PLP-dependent enzymes.

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. A significant area of focus has been the elucidation of its mechanism of action as an enzyme inhibitor. nih.gov Crystallographic studies have provided detailed insights into how this compound covalently modifies the active site of enzymes like ACC synthase, confirming the formation of a bond between the inhibitor and a key lysine (B10760008) residue. ebi.ac.ukresearchgate.net

Another major research avenue has been the development of synthetic routes to produce optically pure this compound and its derivatives. rsc.orgunl.edursc.org These synthetic efforts have been crucial for supplying researchers with the necessary material for biochemical studies and for creating novel bioactive compounds. orgsyn.orgnih.gov For example, protected forms of this compound are versatile starting materials in the synthesis of other complex molecules. orgsyn.org

The unique properties of this compound have also led to its use in peptide synthesis and materials science. chemimpex.com The incorporation of this compound into peptides can enhance their biological activity and stability. chemimpex.comacs.org Its vinyl group can also participate in polymerization reactions, opening up possibilities for the creation of novel functional materials. chemimpex.com

Table 1: Key Enzymes Inhibited by this compound

| Enzyme | Organism/System | Significance of Inhibition |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plants | Inhibition of ethylene biosynthesis. ebi.ac.uknih.govunl.edu |

| Aspartate Aminotransferase | Various | Disruption of amino acid metabolism. orgsyn.org |

| Kynurenine Aminotransferase | Yeast | Inactivation of an enzyme in the kynurenine pathway. tandfonline.com |

| Cystathionine β-lyase | Bacteria, Plants | Inhibition of methionine biosynthesis. unl.edu |

| Threonine Synthetase | Bacteria | This compound is an intermediate. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866280 | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-51-7, 52773-87-2 | |

| Record name | Vinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52773-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of L Vinylglycine

Natural Sources and Isolation

The first isolation of vinylglycine from a natural source occurred in 1974, when the D-enantiomer (D-Vinylglycine) was extracted from the carpophores of the mushroom Rhodophyllus nidorosus. uga.eduunl.edunih.gov L-Vinylglycine itself has also been isolated from fungal sources. google.comgoogle.com For instance, a methoxy (B1213986) derivative of vinylglycine, 4E-methoxyvinylglycine (MVG), has been isolated from the bacterium Pseudomonas aeruginosa. nih.gov Another related compound, L-3,4-didehydrovaline, is a component of the macrocyclic toxin Phomopsin A, which is produced by the fungus Phomopsis leptostromiformis. nih.gov

Beyond fungi, this compound is generated within the active sites of various pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes in other organisms, including bacteria. uga.edunih.govunl.edu It has been observed as a transient intermediate in bacteria such as E. coli and Salmonella typhimurium. uga.eduunl.edu Specifically, this compound acts as a suicide substrate for enzymes like E. coli tryptophan synthetase and Salmonella typhimurium cystathionine (B15957) γ-synthetase. uga.eduunl.edu Its presence has also been implicated in the antibacterial activity against species like Bacillus subtilis, E. coli, Shigella flexneri, and Citrobacter freundii, primarily through a bacteriostatic effect attributed to interference with physiological metabolism. uga.edu

Fungal Production

Putative Biosynthetic Pathways

The biosynthesis of this compound is not a primary metabolic route but rather occurs as a key step or intermediate in several enzymatic reactions.

This compound is formed enzymatically from various precursors within the active sites of specific enzymes. It is a recognized mechanistic intermediate in the conversion of L-homoserine to threonine, a reaction catalyzed by threonine synthetase. uga.edunih.govorgsyn.org It also appears during the biosynthesis of cystathionine from O-succinylhomoserine, catalyzed by cystathionine γ-synthase. uga.edunih.govebi.ac.uk In these pathways, this compound exists transiently before being converted to the final product.

The enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, which is crucial for ethylene (B1197577) biosynthesis in plants, can also process this compound. ebi.ac.uknih.gov While primarily acting as an inhibitor, this compound also serves as an alternative substrate for this enzyme, being deaminated to produce α-ketobutyrate and ammonia (B1221849). ebi.ac.uknih.gov

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Precursor(s) | Product(s) | Role of this compound | Organism/System |

| Threonine Synthetase | L-Homoserine | Threonine | Intermediate | Various |

| Cystathionine γ-Synthase | O-Succinylhomoserine, Cysteine | Cystathionine | Intermediate/Substrate | Bacteria (e.g., S. typhimurium), Plants |

| ACC Synthase | This compound | α-Ketobutyrate, Ammonia | Alternative Substrate | Plants |

| Tryptophan Synthetase | This compound | α-Ketobutyrate, Ammonia | Suicide Substrate | Bacteria (e.g., E. coli) |

| Methionine γ-Lyase | This compound | α-Ketobutyrate, Ammonia | Substrate | Various |

A significant aspect of this compound's biochemistry is its relationship with S-Adenosyl-L-methionine (SAM), the primary substrate for ACC synthase. ebi.ac.uknih.gov this compound acts as a competitive inhibitor of ACC synthase. ebi.ac.uknih.gov The mechanism-based inactivation of ACC synthase by its natural substrate, SAM (also referred to as AdoMet), is believed to proceed through the formation of an this compound-enzyme complex as an intermediate. nih.gov

Although this compound can inhibit the enzyme, it also acts as a substrate, albeit a much less efficient one than SAM. nih.gov The catalytic efficiency (kcat/Km) of ACC synthase with this compound is only about 0.17% of its efficiency with SAM. nih.gov The enzyme partitions its activity such that for every one inactivation event caused by this compound, approximately 500 catalytic turnovers occur to produce α-ketobutyrate and ammonia. nih.gov This dual role as both an inhibitor and an alternative substrate makes this compound a valuable tool for studying the mechanisms of pyridoxal phosphate-dependent enzymes. ebi.ac.uk

Table 2: Kinetic Parameters of ACC Synthase with this compound

| Parameter | Value | Unit | Description |

| Km | 1.4 | mM | Michaelis constant for L-VG as a substrate. nih.gov |

| kcat | 1.8 | s⁻¹ | Catalytic constant for the deamination of L-VG. nih.gov |

| Kinact | 3.3 | mM | Michaelis constant for the inactivation reaction by L-VG. ebi.ac.uknih.gov |

| kmax | 0.1 | min⁻¹ | Maximum rate constant for inactivation by L-VG. ebi.ac.uknih.gov |

A novel, non-natural biosynthetic route to this compound has been demonstrated using metabolic metathesis. nih.govbiorxiv.org This approach implants a chemical reaction, previously unknown in biology, into a living cell's metabolic network. nih.gov Specifically, the alkenic amino acid this compound can be generated within E. coli from the precursor 5-allyloxy-2-amino-pent-3-enoate (APE). nih.govbiorxiv.orgresearchgate.net

The reaction is a ring-closing metathesis catalyzed by a standard Hoveyda-Grubbs catalyst, which acts as a synthetic "coenzyme". nih.govbiorxiv.org The this compound produced in situ can then be utilized by the cell's native metabolic machinery as a precursor for essential amino acids like isoleucine and methionine, thereby sustaining the growth of auxotrophic bacterial strains that would otherwise require these amino acids for survival. nih.govbiorxiv.orgresearchgate.net This emergent pathway showcases how synthetic chemistry can be integrated with natural metabolism. nih.gov

Enzymatic Generation from Precursors

Conversion of Allyloxy-Amino Acids

An emergent and engineered biosynthetic pathway for producing this compound involves the conversion of an allyloxy-amino acid precursor. nih.gov Specifically, the L-stereoisomer of 5-allyloxy-2-amino-pent-3-enoate (APE) has been used as a substrate for a ring-closing metathesis reaction to generate vinylglycine. nih.govresearchgate.net

This process has been demonstrated in a biocompatible system, where a standard Hoveyda–Grubbs catalyst facilitates the conversion. nih.gov The reaction is notable as alkene metathesis is a type of reaction previously unknown in natural biochemistry. nih.gov Researchers have shown that this method can be used to generate vinylglycine, which can then be assimilated by E. coli to produce essential amino acids like isoleucine and methionine. nih.gov The synthesis of the APE substrate itself can be achieved via a multi-step process starting from L-methionine, involving a cross-metathesis with allyl alcohol. researchgate.netbiorxiv.org

Stereochemical Aspects in Biosynthesis

The stereochemistry of vinylglycine is a critical aspect of its natural occurrence and biological activity. In nature, the biosynthesis is highly stereospecific. The D-antipode of vinylglycine is produced by the mushroom Rhodophyllus nidorosus. uga.eduunl.edu

In contrast, the L-antipode, this compound, is generated within the active sites of a variety of pyridoxal phosphate (PLP)-dependent enzymes. unl.edunih.gov It often appears as a transient mechanistic intermediate. For example, this compound is an intermediate in the reaction catalyzed by cystathionine γ-synthase and in the conversion of homoserine to threonine by threonine synthetase. uga.eduunl.edu The enzymatic environment dictates the formation of the L-isomer in these pathways.

Relationship to Other α-Vinylic Amino Acids

This compound is the simplest member of a broader family of naturally occurring compounds known as α-vinylic amino acids. unl.edunih.gov These compounds all feature a carbon-carbon double bond attached directly to the α-carbon of the amino acid structure. unl.edunih.gov The presence of this vinyl group provides a "vinylic trigger" for unique reactivity within enzyme active sites. nih.govunl.edu

Naturally Occurring Analogues

Nature has produced a spectrum of α-vinylic amino acids with various substitutions on the vinylglycine backbone. These analogues can be broadly categorized based on the position of the substitution.

Interactive Table of Naturally Occurring Vinylglycine Analogues

| Compound Name | Substitution Pattern | Natural Source(s) | Reference(s) |

| L-3,4-didehydrovaline | β-substituted | Phomopsis leptostromiformis (as part of Phomopsin A) | nih.gov, unl.edu |

| β-Methylene-L-norvaline | β-substituted | Lactarius helvus, Philadelphus coronarius | nih.gov, unl.edu |

| β-Methylene-L-norleucine | β-substituted | Amanita vaginata | nih.gov, unl.edu |

| (E)-4-Methoxyvinylglycine (MVG) | γ-substituted | Pseudomonas aeruginosa | nih.gov, unl.edu |

| (E)-4-(2′-aminoethoxy)vinylglycine (AVG) | γ-substituted | Streptomyces sp. | nih.gov, unl.edu |

| Rhizobitoxine | γ-substituted | Rhizobium japonicum, Pseudomonas andropogonis | nih.gov, unl.edu, unl.edu |

| (Z)-2-amino-5-phosphono-3-pentenoic acid (Z-APPA) | γ-substituted | Constituent of rhizocticins and plumbemycins | nih.gov |

Substituted Vinylglycine Congeners

The structural analogues of vinylglycine, often referred to as congeners, possess unique functionalities that influence their biological roles.

β-Substituted Congeners : Three primary β-substituted vinylglycine analogues are found in nature. unl.edu

L-3,4-didehydrovaline is a component of the macrocyclic toxin Phomopsin A. unl.edunih.gov

β-Methylene-L-norvaline has been isolated from the mushroom Lactarius helvus and the plant Philadelphus coronarius. unl.edunih.gov

β-Methylene-L-norleucine is found in the fungus Amanita vaginata. unl.edunih.gov

γ-Substituted Congeners : This group includes several compounds with an enol ether substructure. unl.edu

(E)-4-Methoxyvinylglycine (MVG) , isolated from Pseudomonas aeruginosa, was the first characterized vinylic amino acid with an enol ether feature. unl.edunih.gov

(E)-4-(2′-aminoethoxy)vinylglycine (AVG) is biosynthesized in Streptomyces. Its structure bears a resemblance to methionine but has a more extended side chain terminating in an ammonium (B1175870) group. nih.gov

Rhizobitoxine is a more complex enol ether produced by symbiotic bacteria like Rhizobium japonicum and the plant pathogen Pseudomonas andropogonis. nih.govunl.edu Its structure is thought to mimic cystathionine. nih.gov

(Z)-2-amino-5-phosphono-3-pentenoic acid (Z-APPA) is a naturally occurring phosphonate (B1237965) analogue of homoserine phosphate. It is found as part of the dipeptide rhizocticins and the tripeptide plumbemycins. nih.gov

Mechanism Based Inhibition of Pyridoxal Phosphate Dependent Enzymes by L Vinylglycine

General Principles of Mechanism-Based Inhibition (Suicide Inhibition)

Mechanism-based inhibition, also known as suicide inhibition, is a process where an enzyme converts a seemingly harmless substrate into a highly reactive molecule. wikipedia.org This newly formed molecule then irreversibly binds to the enzyme's active site, leading to its inactivation. wikipedia.org L-Vinylglycine serves as such an inhibitor for certain PLP-dependent enzymes. wikipedia.orgtum.de The enzyme's own catalytic mechanism is harnessed to trigger its inactivation, a process that often involves the formation of a covalent bond between the inhibitor and an active site residue. tum.deunl.edu For PLP-dependent enzymes, this typically involves the formation of a Schiff base between the inhibitor and the PLP cofactor, followed by enzymatic transformations that generate a reactive electrophilic species. tum.de This reactive intermediate can then be attacked by a nucleophilic residue in the active site, resulting in the irreversible inactivation of the enzyme. unl.edu

Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase

ACC synthase is a key pyridoxal (B1214274) phosphate-dependent enzyme in the biosynthesis of ethylene (B1197577) in plants, catalyzing the conversion of S-adenosyl-L-methionine (AdoMet) to ACC. pnas.orgnih.gov this compound has been shown to be a potent mechanism-based inhibitor of this enzyme. nih.govebi.ac.uk

Research has demonstrated that this compound primarily acts as an alternative substrate for ACC synthase, undergoing deamination to produce α-ketobutyrate and ammonia (B1221849). nih.govresearchgate.net However, it also functions as a mechanism-based inhibitor. nih.govebi.ac.uk The catalytic process involves the formation of a spectrophotometrically detectable quinonoid intermediate. nih.gov The inactivation event is a secondary pathway to its primary function as a substrate. nih.gov The inactivation is believed to proceed through the formation of a vinylglycine-ACC synthase complex. ebi.ac.uknih.gov Structural studies of the inactivated enzyme have revealed a covalent adduct between the γ-carbon of this compound and the ε-amino group of a lysine (B10760008) residue (Lys273) in the active site. ebi.ac.uknih.gov

The interaction of this compound with ACC synthase has been characterized through detailed kinetic studies.

As a substrate, this compound is processed by ACC synthase with specific kinetic parameters. The deamination reaction, which yields α-ketobutyrate and ammonia, has a reported catalytic constant (k_cat) of 1.8 s⁻¹ and a Michaelis constant (K_m) of 1.4 mM. nih.govresearchgate.net The specificity constant (k_cat/K_m) for this reaction is 1300 M⁻¹s⁻¹. nih.govresearchgate.net

Interactive Table: Kinetic Parameters of this compound Deamination by ACC Synthase

| Parameter | Value |

|---|---|

| k_cat | 1.8 s⁻¹ |

| K_m | 1.4 mM |

| k_cat/K_m | 1300 M⁻¹s⁻¹ |

A key aspect of mechanism-based inhibitors that are also substrates is the partition ratio, which describes the number of catalytic turnovers per inactivation event. For the interaction of this compound with ACC synthase, the enzyme undergoes approximately 500 catalytic cycles of deamination for every one inactivation event. nih.govebi.ac.uknih.gov This indicates that while inactivation does occur, the primary fate of the enzyme-L-vinylglycine complex is catalytic turnover. nih.gov

The time-dependent inactivation of ACC synthase by this compound follows pseudo-first-order kinetics. ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov This kinetic behavior is characteristic of mechanism-based inhibitors. The inactivation process requires the presence of the pyridoxal phosphate (B84403) cofactor. ebi.ac.uknih.govresearchgate.netnih.gov Studies have determined the Michaelis constant for the inactivation reaction (K_inact) to be 3.3 mM and the maximum rate constant of inactivation (k_inact or k_max) to be 0.1 min⁻¹. ebi.ac.uknih.govresearchgate.netnih.gov

Interactive Table: Inactivation Kinetics of ACC Synthase by this compound

| Parameter | Value |

|---|---|

| K_inact | 3.3 mM |

| k_inact (k_max) | 0.1 min⁻¹ |

Kinetic Analysis of Inhibition and Turnover

Michaelis Constant (K_inact) for Inactivation

This compound functions as a time-dependent, irreversible inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes. The inactivation process follows pseudo-first-order kinetics, and the affinity of the enzyme for this compound during this inactivation is described by the Michaelis constant for inactivation, denoted as K_inact (or sometimes K_I). This value represents the concentration of the inhibitor at which the rate of inactivation is half of the maximal rate.

For 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene, this compound has been identified as a competitive and time-dependent inhibitor. ebi.ac.uknih.gov The inactivation requires the presence of the PLP cofactor. ebi.ac.uknih.gov Studies have determined the K_inact for this compound with ACC synthase to be 3.3 mM, with a maximal rate constant (k_max) of 0.1 min⁻¹. ebi.ac.uknih.gov It is noteworthy that this compound also acts as an alternative substrate for ACC synthase, with the enzyme catalyzing its conversion to α-ketobutyrate and ammonia. nih.gov The partitioning between this catalytic turnover and the inactivation event is high, with the enzyme-L-vinylglycine complex turning over approximately 500 times for every inactivation event. nih.govproteopedia.org

The inhibitory effects of this compound are not limited to ACC synthase. It also inactivates other PLP-dependent enzymes, although the efficiency and kinetics can vary significantly. For instance, this compound irreversibly inactivates both cytosolic and mitochondrial aspartate aminotransferase. nih.govdrugbank.com In the case of D-amino acid transaminases from Bacillus subtilis and Bacillus sphaericus, this compound acts as both a substrate and an inactivator, with inactivation proceeding with pseudo-first-order kinetics in the presence of a co-substrate. nih.gov The limiting rate constant for inactivation was found to be 0.36 min⁻¹ for the B. subtilis enzyme and 1.9 min⁻¹ for the B. sphaericus enzyme. nih.gov

A summary of the inactivation constants for this compound and its derivatives with various enzymes is presented below.

| Enzyme | Inhibitor | K_inact / K_I (µM) | k_inact (min⁻¹) | Source |

| ACC Synthase | This compound | 3300 | 0.1 | ebi.ac.uknih.gov |

| Lysine Decarboxylase | L-α-(2′Z-fluoro)vinyllysine | 86 ± 22 | 0.26 ± 0.07 | unl.edu |

| D-Amino Acid Transaminase (B. subtilis) | D-Vinylglycine | - | 0.36 | nih.gov |

| D-Amino Acid Transaminase (B. sphaericus) | D-Vinylglycine | - | 1.9 | nih.gov |

| Yeast Kynurenine (B1673888) Aminotransferase | This compound | - | - | tandfonline.com |

K_inact values are reported where specified in the source material. In some cases, only the rate of inactivation (k_inact) was determined.

Molecular Mechanism of Inactivation of ACC Synthase

The inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase by this compound is a classic example of mechanism-based inhibition, where the enzyme processes the inhibitor to generate a reactive species that covalently modifies the active site. pnas.orgias.ac.in This process has been elucidated through kinetic, spectroscopic, and structural studies. ebi.ac.ukunl.edunih.govnih.gov

The initial step in the interaction between this compound and ACC synthase involves the formation of an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor already present in the active site. proteopedia.orgnih.gov This is a common feature of PLP-dependent enzyme reactions, where the amino group of the substrate displaces the ε-amino group of an active site lysine residue that is normally bound to the PLP cofactor (internal aldimine). The crystal structure of ACC synthase inactivated by this compound confirms the presence of a covalent adduct between the inhibitor and the PLP cofactor. proteopedia.orgnih.govebi.ac.uk

The irreversible inactivation of ACC synthase results from the formation of a stable covalent bond between the inhibitor and a key active site residue. unl.edunih.gov X-ray crystallographic analysis of the inactivated apple ACC synthase has definitively shown that the γ-carbon of the this compound side chain is covalently bound to the ε-amino group of Lys273. proteopedia.orgnih.govnih.govebi.ac.uk This lysine residue is the same one that initially forms the internal aldimine with PLP and is crucial for the catalytic mechanism. annualreviews.org The formation of this new covalent bond effectively locks the inhibitor into the active site, leading to the inactivation of the enzyme. unl.edu

The currently accepted mechanism for the covalent modification of Lys273 involves a series of enzymatic transformations of the this compound-PLP adduct. unl.edunih.gov The process is initiated by the abstraction of the Cα-proton from the external aldimine by a basic residue in the active site, likely the ε-amino group of Lys273 itself. uga.edu This is followed by a prototropic shift, leading to the formation of a vinylglycine ketimine intermediate. proteopedia.orgnih.govnih.govescholarship.org This ketimine species is an α,β-unsaturated imine, which functions as a Michael acceptor. unl.edu The nucleophilic ε-amino group of Lys273 then attacks the γ-carbon of this electrophilic intermediate in a Michael addition reaction. proteopedia.orgunl.edunih.gov This attack results in the formation of the stable, covalent adduct observed in the crystal structure, thereby inactivating the enzyme. nih.govresearchgate.net

The catalytic processing of this compound by ACC synthase involves the formation of several transient intermediates that can be detected spectrophotometrically. nih.govuga.edu Following the initial formation of the external aldimine, the abstraction of the α-proton leads to the generation of a quinonoid intermediate, which is characterized by a distinct absorbance maximum (λmax) at approximately 530 nm. nih.govuga.edu This quinonoid species is a key intermediate in both the catalytic turnover pathway (leading to α-ketobutyrate and ammonia) and the inactivation pathway. nih.gov The inactive enzyme, containing the final covalent adduct, exhibits an absorbance maximum at 432 nm. nih.gov

Role of Vinylglycine Ketimine Intermediate and Michael Addition

Inhibition of Other Pyridoxal Phosphate-Dependent Enzymes

This compound's inhibitory action extends beyond ACC synthase to a range of other enzymes that utilize pyridoxal 5'-phosphate as a cofactor. nih.govunl.eduebi.ac.uk Its ability to act as a mechanism-based inactivator is a consequence of its structural similarity to natural amino acid substrates and the chemical reactivity of its vinyl group, which can be enzymatically activated. unl.edu

This compound has been shown to be an effective inactivator of aspartate aminotransferase , affecting both the cytosolic and mitochondrial isoenzymes. nih.govacs.orgspringernature.com The mechanism involves the alkylation of the active-site lysine residue (Lys258) that binds the PLP cofactor. nih.gov The proposed pathway includes the abstraction of the α-proton from vinylglycine, isomerization to an α,β-unsaturated enamine, and subsequent nucleophilic attack by the ε-amino group of the lysine residue at the β-carbon of the inhibitor. nih.gov

Alanine aminotransferase is also inhibited by this compound, although in some studies it was found to be almost as effective as it was against aspartate aminotransferase in vitro, but a much weaker inhibitor in intact hepatocytes. researchgate.netnih.gov

D-amino acid transaminases from bacterial sources are also susceptible to inactivation by D-vinylglycine, which acts as both a substrate and an irreversible inhibitor. nih.gov The inactivation is dependent on the presence of an α-keto acid co-substrate. nih.gov

Other PLP-dependent enzymes that are inhibited by this compound or its analogues include:

γ-Cystathionase (also known as cystathionine (B15957) γ-lyase). nih.gov

Cystathionine γ-synthase . nih.govresearchgate.net

Methionine γ-lyase . nih.gov

Threonine synthase . unipr.it

Yeast kynurenine aminotransferase , for which this compound acts as a suicide inactivator. tandfonline.com

Tryptophan synthase . nih.gov

Threonine deaminase . nih.gov

The versatility of this compound as an inhibitor underscores the common mechanistic features shared among many PLP-dependent enzymes, particularly the initial steps of transaldimination and α-proton abstraction that can activate the inhibitor for covalent modification of the active site. unl.eduwikipedia.org

Aspartate Aminotransferase (AATase)

This compound has been identified as an irreversible inhibitor of aspartate aminotransferase (AATase). springernature.comuga.edunih.gov The inactivation mechanism involves the enzyme's own catalytic machinery. The initial step is the formation of a Schiff base between this compound and the PLP cofactor in the active site. The enzyme then abstracts the α-proton from this compound, creating a stabilized carbanion. This intermediate can then undergo a rearrangement to form a highly reactive α,β-unsaturated iminium ion, which acts as a Michael acceptor. A nucleophilic residue in the active site of AATase can then attack this electrophilic species, leading to a covalent adduct and the irreversible inactivation of the enzyme. nih.govunl.edu Studies with racemic (dl)-vinylglycine have demonstrated its inhibitory effect on aspartate aminotransferase. nih.govunl.edu While vinylglycine was effective in inhibiting AATase in vitro, it showed weaker inhibitory activity in intact cell systems. nih.gov

D-Amino Acid Aminotransferase

D-Vinylglycine, the D-enantiomer of vinylglycine, acts as both a substrate and an irreversible inactivator of D-amino acid transaminases from Bacillus subtilis and Bacillus sphaericus. nih.gov The inactivation is dependent on the presence of the co-substrate α-ketoglutarate and follows pseudo-first-order kinetics. nih.gov Research indicates that for the B. sphaericus enzyme, approximately 450 catalytic turnovers occur for every inactivation event, while for the B. subtilis enzyme, this number is around 800. nih.gov This suggests that inactivation occurs in a small fraction of the catalytic cycles, specifically about 0.2% for the B. sphaericus enzyme and 0.15% for the B. subtilis enzyme. nih.gov The proposed mechanism of inactivation is thought to be similar to that observed with other vinylglycine-inhibited enzymes, involving the formation of a reactive intermediate that covalently modifies the enzyme. nih.gov

Cystathionine γ-Synthetase

This compound exhibits a dual role in its interaction with cystathionine γ-synthetase, acting as both a substrate and a component of the catalytic cycle. nih.govebi.ac.ukacs.org

Cystathionine γ-synthetase from Salmonella typhimurium utilizes this compound as a substrate for two distinct reactions. nih.govacs.org In a γ-elimination reaction, the enzyme converts this compound to α-ketobutyrate and ammonia. nih.govebi.ac.ukacs.org Concurrently, in the presence of cysteine, the enzyme catalyzes a γ-replacement reaction, forming cystathionine. nih.govacs.org The maximal velocities (Vmax) for both α-ketobutyrate and cystathionine formation from this compound are comparable, approximately 45 U/mg. nih.govebi.ac.ukacs.org This is in contrast to the physiological substrate, O-succinyl-L-homoserine (OSHS), where the Vmax for cystathionine formation is about tenfold higher than for α-ketobutyrate production, suggesting different rate-limiting steps for the two substrates. nih.govebi.ac.ukacs.org

The ability of this compound to serve as a substrate for both elimination and replacement reactions highlights a key mechanistic partitioning step. nih.govebi.ac.ukacs.org The central intermediate in this process is the stabilized α-carbanion of the this compound-PLP Schiff base. nih.govebi.ac.ukacs.org This intermediate can either proceed through the elimination pathway to yield α-ketobutyrate or, if cysteine is present, enter the replacement pathway to form cystathionine. nih.govacs.org This partitioning demonstrates the versatility of the enzyme's active site in directing the reactivity of a common intermediate. It is noteworthy that unlike some other inhibitors, this compound itself does not cause significant inactivation of cystathionine γ-synthetase during its turnover. nih.gov

Substrate Behavior for Alpha-Ketobutyrate and Cystathionine Formation

L-Amino Acid Oxidase

This compound is also known to inactivate the flavoenzyme L-amino acid oxidase. unl.edunih.gov While this compound is oxidized by the enzyme, it also leads to a time-dependent loss of activity. nih.gov The inactivation process is relatively inefficient, with approximately 20,000 catalytic turnovers occurring for each inactivation event. nih.gov The proposed mechanism suggests that the inactivation results from the covalent modification of an active site residue rather than the flavin adenine (B156593) dinucleotide (FAD) coenzyme. nih.gov It is believed that a reactive species generated during the oxidation of this compound is responsible for this covalent modification. nih.gov Some studies have used racemic mixtures of vinylglycine, but the inactivation is presumed to be caused by the L-enantiomer. nih.govunl.edu

Kynurenine Aminotransferase

This compound acts as a suicide inactivator for kynurenine aminotransferase from the yeast Hansenula schneggii. tandfonline.com The enzyme catalyzes the deamination of this compound to produce α-ketobutyrate and ammonia. tandfonline.com This catalytic process is accompanied by a time-dependent and irreversible loss of both the deaminase and aminotransferase activities of the enzyme. tandfonline.com The inactivation follows pseudo-first-order kinetics. tandfonline.com The Michaelis constant (Kinact) for this compound in the inactivation reaction is 3.3 mM. nih.gov The fact that the apoenzyme (the enzyme without the PLP cofactor) is not inactivated by this compound indicates that the inactivation is mechanism-based, requiring enzymatic processing of this compound to a reactive species. tandfonline.com The proposed mechanism involves the formation of a quinoid intermediate which can then be attacked by a nucleophilic residue in the active site, leading to covalent modification and inactivation. tandfonline.com

Deamination Activity and Suicide Inactivation

Certain PLP-dependent enzymes can catalyze the deamination of this compound, converting it into α-ketobutyrate and ammonia. tandfonline.comtandfonline.comoup.comnih.gov This process can occur alongside the enzyme's inactivation, a phenomenon known as suicide inactivation. tandfonline.comtandfonline.comoup.com An example of this is seen with kynurenine aminotransferase from the yeast Hansenula schneggii. This enzyme not only deaminates this compound but is also irreversibly inactivated during this catalytic process. tandfonline.comtandfonline.comoup.com The inactivation follows pseudo-first-order kinetics, and the Michaelis constant (Km) for this compound in the inactivation is nearly identical to that in the deamination reaction, suggesting a common intermediate for both pathways. tandfonline.comtandfonline.comoup.com For every 90 cycles of deamination, the enzyme undergoes one inactivation event. tandfonline.com

Similarly, 1-aminocyclopropane-1-carboxylate (ACC) synthase is primarily a substrate for this compound, catalyzing its deamination. nih.gov However, it also undergoes mechanism-based inactivation, with the enzyme-L-vinylglycine complex partitioning to products approximately 500 times for each inactivation event. nih.gov The catalytic process involves a quinonoid intermediate. nih.gov

| Enzyme | Organism | Products of Deamination | Kinetic Parameters (this compound) | Partition Ratio (Catalysis/Inactivation) | Reference |

|---|---|---|---|---|---|

| Kynurenine Aminotransferase | Hansenula schneggii | α-ketobutyrate, Ammonia | Km (inactivation) = 3.03 mM | ~90 | tandfonline.comtandfonline.comoup.com |

| ACC Synthase | - | α-ketobutyrate, Ammonia | kcat = 1.8 s-1, Km = 1.4 mM | 500 | nih.gov |

γ-Addition Reactions in Presence of Alkanethiols

In the presence of alkanethiols, some PLP-dependent enzymes can catalyze a γ-addition reaction with this compound. tandfonline.comtandfonline.comoup.com Yeast kynurenine aminotransferase, for instance, facilitates the reaction of this compound with alkanethiols to produce the corresponding S-substituted homocysteines. tandfonline.comtandfonline.comoup.com This demonstrates the versatility of the enzyme's active site in handling this compound as a substrate for different types of chemical transformations. tandfonline.com

L-Cysteine Sulfinate Decarboxylase

This compound has been identified as an irreversible inactivator of L-cysteine sulfinate decarboxylase. nih.govnih.govunl.eduunl.eduresearchgate.net This inactivation is mechanism-based, highlighting the susceptibility of this particular decarboxylase to inhibition by this vinyl amino acid. nih.govunl.eduresearchgate.net

Peptide α-Hydroxylating Enzyme

The inhibitory effect of vinylglycine on peptide α-hydroxylating monooxygenase (PHM) is dependent on its stereochemistry within a peptide context. unl.edunih.govnih.gov A tripeptide containing D-vinylglycine at its C-terminus, D-Phe-L-Phe-D-vinylglycine, acts as a mechanism-based inactivator of PHM. unl.edunih.gov Conversely, the diastereomeric tripeptide containing this compound, D-Phe-L-Phe-L-vinylglycine, functions only as a reversible, competitive inhibitor. unl.edunih.govnih.gov

| Inhibitor | Enzyme | Type of Inhibition | IC50 | Reference |

|---|---|---|---|---|

| D-Phe-L-Phe-D-vinylglycine | Peptide α-Hydroxylating Monooxygenase (PHM) | Irreversible (Mechanism-based) | - | unl.edunih.gov |

| D-Phe-L-Phe-L-vinylglycine | Peptide α-Hydroxylating Monooxygenase (PHM) | Competitive | 320 µM | nih.gov |

Enzyme Specificity and Stereochemistry of Inhibition

The inhibitory action of vinylglycine is highly dependent on both the specific enzyme and the stereochemistry of the vinylglycine molecule. For many pyridoxal phosphate-dependent enzymes, the L-enantiomer is the active form. unl.edu However, in some cases, the D-enantiomer is the specific inhibitor. For example, with D-amino acid transaminases, it is presumed that D-vinylglycine is the actual suicide inhibitor, as D-alanine, but not L-alanine, provides protection against inactivation. nih.govunl.edu

The stereochemistry at the vinylglycine residue is also critical in the context of peptide inhibitors. As noted with peptide α-hydroxylating monooxygenase, a D-vinylglycine-containing tripeptide causes irreversible inactivation, while its this compound counterpart is only a competitive inhibitor. unl.edunih.govnih.gov This highlights the precise stereochemical requirements of the enzyme's active site for mechanism-based inactivation to occur.

L Vinylglycine As a Substrate in Biochemical Reactions

Enzymatic Deamination to α-Ketobutyrate and Ammonia (B1221849)

L-vinylglycine serves as a substrate for several enzymes that catalyze its deamination to form α-ketobutyrate and ammonia. ebi.ac.ukoup.comtandfonline.comnih.govnih.gov This conversion is a key aspect of its metabolism and can be a precursor to other enzymatic interactions. tandfonline.com

Enzymes known to facilitate this reaction include:

1-Aminocyclopropane-1-carboxylate (ACC) synthase: While primarily known for its role in plant hormone biosynthesis, this pyridoxal (B1214274) phosphate-dependent enzyme also exhibits deaminase activity on this compound, yielding α-ketobutyrate and ammonia. ebi.ac.uknih.gov The catalytic efficiency (kcat/Km) for this reaction is 1300 M⁻¹s⁻¹. nih.gov

Kynurenine (B1673888) aminotransferase: An enzyme from the yeast Hansenula schneggii has been shown to catalyze the deamination of this compound. oup.comtandfonline.com The maximum rate of this reaction was found to be 0.17 μmol/mg/min. oup.comtandfonline.com

L-amino acid oxidase: This flavoenzyme, found in snake venom, rapidly oxidizes this compound. nih.govworthington-biochem.com The process involves an oxidative deamination to produce an imino acid, which then hydrolyzes to α-ketobutyrate and ammonia. nih.gov

Methionine γ-lyase: This enzyme deaminates vinylglycine to ketobutyrate and ammonia with a maximum velocity (Vmax) that is twice the rate observed for its natural substrate, L-methionine. nih.gov

1-aminocyclopropane-1-carboxylate (ACPC) deaminase: The D-isomer of vinylglycine is processed by this enzyme to α-ketobutyrate and ammonia, although this compound is not a substrate. nih.gov

Table 1: Research Findings on Enzymatic Deamination of this compound

| Enzyme | Products | Key Finding | Reference |

|---|---|---|---|

| ACC Synthase | α-Ketobutyrate, Ammonia | Acts as an alternative substrate with a kcat of 1.8 s⁻¹ and Km of 1.4 mM. ebi.ac.uknih.gov | ebi.ac.uknih.gov |

| Kynurenine Aminotransferase | α-Ketobutyrate, Ammonia | Catalyzes deamination alongside time-dependent inactivation of the enzyme. oup.comtandfonline.com | oup.comtandfonline.com |

| L-amino acid oxidase | α-Ketobutyrate, Ammonia | Rapidly oxidizes this compound. nih.gov | nih.gov |

| Methionine γ-lyase | α-Ketobutyrate, Ammonia | Deaminates this compound at a rate two times higher than that for L-methionine. nih.gov | nih.gov |

Enzymatic γ-Elimination and γ-Replacement Reactions

This compound is a substrate for pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze γ-elimination and γ-replacement reactions. unl.edunih.gov These reactions hinge on the formation of a stabilized vinylglycine-PLP α-carbanion, which acts as a key intermediate that partitions between different reaction pathways. nih.gov

Cystathionine (B15957) γ-synthase: This enzyme uses this compound as a substrate for both α-ketobutyrate formation (a γ-elimination product) and cystathionine formation (a γ-replacement product) when cysteine is present. nih.gov

Methionine γ-lyase: This enzyme can catalyze γ-addition reactions of this compound with alkanethiols to produce the corresponding S-substituted homocysteines. tandfonline.comtandfonline.com

Kynurenine aminotransferase: Besides deamination, this enzyme also catalyzes the γ-addition reaction of this compound with alkanethiols, yielding S-substituted homocysteines. oup.comtandfonline.com

CndF Enzyme: In the biosynthesis of the indole (B1671886) alkaloid citrinadin, the PLP-dependent enzyme CndF catalyzes the γ-elimination of O-acetyl-L-homoserine to create a vinylglycine ketimine intermediate. chemrxiv.orgnih.gov This intermediate is then attacked by a nucleophile (acetoacetate) in a γ-substitution reaction to form a new C-C bond. chemrxiv.orgnih.gov

Table 2: Research Findings on γ-Elimination and γ-Replacement Reactions of this compound

| Enzyme | Reaction Type | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Cystathionine γ-synthase | γ-Elimination & γ-Replacement | α-Ketobutyrate, Cystathionine | The vinylglycine-PLP α-carbanion is the key intermediate partitioning between the two reactions. nih.gov | nih.gov |

| Methionine γ-lyase | γ-Replacement (Addition) | S-substituted homocysteines | Catalyzes γ-addition with various thiols. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| CndF | γ-Elimination & γ-Replacement (Substitution) | (S)-2-amino-6-oxoheptanoate | Generates a vinylglycine ketimine intermediate for subsequent C-C bond formation. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

Partitioning between Catalytic Conversion and Inactivation

A defining characteristic of this compound's interaction with certain enzymes is its role as a "suicide substrate" or mechanism-based inactivator. nih.govtandfonline.com Upon binding to the enzyme, this compound enters the catalytic cycle, but the process can branch into two paths: one leading to the release of products (catalytic conversion) and another leading to a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. nih.govtandfonline.com The efficiency of this dual behavior is described by the partition ratio, which is the ratio of catalytic turnovers per inactivation event. nih.gov

ACC Synthase: this compound is both an alternative substrate and a mechanism-based inhibitor for this enzyme. ebi.ac.uknih.gov The enzyme-L-vinylglycine complex partitions to form α-ketobutyrate and ammonia 500 times for every one inactivation event. ebi.ac.uknih.govnih.gov Inactivation occurs when the γ-carbon of this compound covalently binds to the ε-amino group of a lysine (B10760008) residue (Lys273) in the active site. ebi.ac.uknih.gov

L-amino acid oxidase: This enzyme is also inactivated by this compound, but it has a much higher partition ratio, undergoing approximately 20,000 catalytic turnovers before one inactivation event occurs. nih.gov The inactivation likely involves the covalent modification of an active site residue. nih.gov

Kynurenine aminotransferase: For this enzyme, the deamination of this compound occurs concurrently with time-dependent, irreversible inactivation. oup.comtandfonline.comtandfonline.com The Michaelis constants for both the deamination reaction and the inactivation process are essentially the same, indicating that both events proceed through a common intermediate complex. oup.comtandfonline.comtandfonline.com

Advanced Synthetic Methodologies for L Vinylglycine and Derivatives

Asymmetric Synthesis Approaches

The creation of stereocontrolled methods to synthesize L-vinylglycine is a key area of research. nih.govunl.edu These approaches are critical for producing the enantiomerically pure compound required for both biological studies and as a precursor in chiral synthesis. nih.govuga.edu A variety of strategies have been developed, often leveraging readily available chiral starting materials or employing sophisticated catalytic systems. nih.govnih.gov

Chiron-Based Entries

A significant number of synthetic routes to this compound utilize the "chiron" approach, where a readily available, enantiomerically pure natural product serves as the starting material, transferring its stereochemistry to the final product. nih.govunl.edu This strategy capitalizes on the existing chirality of molecules in the "chiral pool" to build the desired stereocenter in this compound. Amino acids such as L-methionine, L-homoserine, and L-glutamic acid have been successfully employed as chirons for this purpose. nih.govgoogle.comunl.edu

From L-Methionine

L-Methionine is a commonly used and cost-effective starting material for the synthesis of this compound. nih.govtandfonline.com Several protocols have been developed to convert L-methionine into this compound, primarily involving the manipulation of the methylthioethyl side chain to form the vinyl group. nih.govunl.eduebi.ac.uk

One of the earliest and most well-known methods for synthesizing this compound from L-methionine involves the pyrolysis of a protected methionine sulfoxide (B87167). nih.govgoogle.comunl.edu In this approach, L-methionine is first protected and then oxidized to the corresponding sulfoxide. unl.eduebi.ac.ukorgsyn.org Subsequent thermal elimination of the sulfoxide group under high vacuum conditions yields the protected this compound. nih.govunl.eduorgsyn.org This pyrolysis step is a key transformation, creating the carbon-carbon double bond of the vinyl group. google.comebi.ac.uk Deprotection of the resulting product affords this compound with high optical purity. nih.govunl.edu An optimized version of this procedure involves a solvent-free pyrolysis of an intermediate sulfoxide at high temperatures, which can be performed on a larger scale and avoids the use of toxic reagents. ebi.ac.uk

Key Features of Sulfoxide Pyrolysis:

| Feature | Description |

|---|---|

| Starting Material | L-Methionine nih.govunl.edu |

| Key Intermediate | Protected Methionine Sulfoxide unl.eduebi.ac.ukorgsyn.org |

| Key Reaction | Thermal Elimination (Pyrolysis) nih.govgoogle.comunl.edu |

| Final Product | This compound nih.govunl.edu |

An alternative approach utilizing L-methionine as the starting material involves a photofragmentation reaction. nih.govunl.edu In this method, a protected L-methionine sulfoxide is irradiated with UV light, leading to the formation of the corresponding protected this compound. nih.govuga.eduunl.edu For instance, irradiation of methyl N-phthaloyl-L-methionine sulfoxide in acetonitrile (B52724) at 300 nm yields methyl N-phthaloyl-L-vinylglycinate. nih.govunl.edu However, this method can be limited by side reactions at higher substrate concentrations. nih.govunl.edu To circumvent this limitation, an alternative photochemical route starting from L-homoserine has been developed. nih.govuga.eduunl.edu

Sulfoxide Pyrolysis Protocols

From L-Homoserine Lactone

L-Homoserine and its corresponding lactone are also valuable chiral precursors for the synthesis of this compound. nih.govgoogle.comnih.gov These starting materials offer a different strategic approach to installing the vinyl group.

Summary of Organoselenium Approach from L-Homoserine Lactone:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate, NEt₃, CH₂Cl₂ | N-Boc-L-homoserine lactone nih.gov |

| Lactone Cleavage/Selenation | Diphenyl diselenide, Sodium borohydride; Diphenyldiazomethane | Diphenylmethyl N-Boc-γ-phenylseleno-L-homoserinate nih.gov |

| Selenoxide Elimination | Ozone; Reflux in benzene | Protected this compound nih.govunl.edu |

From L-Serine Derivatives

L-Serine is a common chiral starting material for the synthesis of this compound. These methods typically involve the conversion of serine into a protected serinal aldehyde, which then undergoes an olefination reaction to introduce the vinyl group. Care must be taken during these steps to minimize racemization of the intermediate aldehyde. nih.gov

One approach involves the Wittig condensation of methyltriphenylphosphorane with a protected serine-derived aldehyde, which yields the protected olefinic product. uga.edu However, this method can result in modest yields. unl.edu An alternative and more effective strategy is the Peterson olefination. This reaction, when applied to a suitably protected L-serinal derivative, can produce this compound with high enantiomeric excess. nih.govunl.edu For instance, the Grignard reagent, trimethylsilylmethylene magnesium chloride, is used to generate a β-hydroxyalkylsilane from the protected serine aldehyde. uga.edu Subsequent acid-catalyzed elimination not only forms the desired double bond but can also simultaneously remove protecting groups, leading to this compound with an enantiomeric excess greater than 95%. uga.eduunl.edu

From L-Glutamic Acid

L-Glutamic acid, an abundant and inexpensive amino acid, serves as a practical starting material for synthesizing this compound. nih.govgoogle.com Several methods leverage L-glutamic acid, often involving thermolysis of aryl selenoxides derived from it. google.com One notable advancement is the use of electrooxidation. google.com In this method, unprotected L-glutamic acid undergoes anodic electrooxidation (a non-Kolbe electrolysis) to yield this compound. This approach is advantageous as it avoids the use of toxic reagents and overcomes issues like isomerization that can occur at the high temperatures required for pyrolysis-based methods. google.com For example, the anodic electrooxidation of L-glutamic acid in water with platinum electrodes has been shown to produce this compound with a high enantiomeric excess (97% ee). google.com

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution offers a powerful method for obtaining enantiomerically pure L- and D-Vinylglycine from racemic mixtures. unl.eduunl.edu This technique relies on the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the two. wikipedia.org

Early examples involved the fermentation of racemic vinylglycine with baker's yeast, which selectively processed one enantiomer, leaving the other enriched. unl.eduunl.edu A more refined approach uses isolated enzymes like papain. In one method, racemic N-tert-butoxycarbonyl (Boc) vinylglycine undergoes papain-catalyzed enantioselective esterification in a two-phase water/ethyl acetate (B1210297) system. rsc.orggoogle.com This process selectively converts the L-enantiomer into its ester, leaving the D-enantiomer as the unreacted acid, thus enabling their separation. rsc.org Other enzymes, such as lipases and acylases, are also widely used for resolving racemic amino acids and their derivatives. unl.eduwikipedia.org

| Enzyme | Method | Substrate | Outcome | Reference(s) |

| Baker's Yeast | Fermentation | (D,L)-Vinylglycine | D-Vinylglycine (39% yield, 82% ee) | unl.eduunl.edu |

| Papain | Enantioselective Esterification | N-Boc-(D,L)-Vinylglycine | Separation of L- and D-enantiomers | unl.edursc.org |

| Acylase | Deacetylation | N-acetyl-(D,L)-MVG | Selective deacetylation of L-amide | unl.edu |

Application of Peterson Olefination

The Peterson olefination is a key strategy for the stereocontrolled synthesis of this compound, particularly from L-serine derivatives. nih.govunl.edu This reaction involves the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. uga.edu A significant advantage of this method is its ability to achieve high stereoselectivity. nih.gov

In a typical application, a protected L-serinal aldehyde is treated with a silylmethyl Grignard reagent, such as trimethylsilylmethylene magnesium chloride, to form the β-hydroxysilane. uga.edu While base-catalyzed elimination attempts often fail, acidic conditions have proven effective. nih.govunl.edu Treatment with an acid like boron trifluoride etherate (BF₃·Et₂O) facilitates the elimination to form the vinyl group and can also trigger the simultaneous removal of certain protecting groups (e.g., Cbz and OBO orthoester). nih.govuga.eduunl.edu This route has successfully produced this compound with high enantiomeric purity (>95% ee). uga.edu

Novel Synthetic Protocols for Enhanced Yield and Stereocontrol

Continuous efforts to improve the synthesis of this compound have led to several novel protocols focused on increasing yields and achieving superior stereocontrol. nih.gov These methods often start from readily available chiral precursors like L-homoserine lactone or employ advanced catalytic systems. nih.gov

Another innovative approach is the Dynamic Kinetic Asymmetric Transformation (DYKAT) developed by Trost and coworkers. nih.govunl.edu This method uses a Palladium(0)-catalyzed allylic amination of racemic butadiene monoepoxide with phthalimide (B116566) as the nitrogen source. The use of a specific chiral ligand provides the necessary stereochemical control, leading to the synthesis of L-vinylglycinol, a direct precursor to this compound. nih.govunl.edu

Continuous-Flow Synthesis and Process Intensification

The application of continuous-flow technology represents a significant advancement in the synthesis of this compound derivatives, offering improved safety, scalability, and control over reaction conditions. nih.govresearchgate.net A key application of this technology is in performing syn-sulfoxide eliminations, a common method for generating the vinyl group from methionine precursors. nih.gov

In this setup, a solution of a protected methionine sulfoxide derivative is passed through a heated mesofluidic reactor. nih.govuliege.be The precise control over temperature and residence time afforded by the flow reactor minimizes the formation of side products. nih.gov For example, thermolysis at 270 °C in superheated toluene (B28343) under high pressure (1000 psi) allows for the clean production of N,C-protected vinylglycine derivatives with excellent enantiomeric excess (>97%). nih.govresearchgate.net This method facilitates a scale-independent procedure with daily outputs ranging from 11 to 46 grams, demonstrating a significant process intensification compared to traditional batch methods. nih.govuliege.be

| Parameter | Value | Reference(s) |

| Reaction Type | Syn sulfoxide elimination | nih.gov |

| Reactor | Mesofluidic thermolysis reactor | researchgate.net |

| Temperature | 270 °C | nih.govuliege.be |

| Pressure | 1000 psi | nih.govuliege.be |

| Solvent | Superheated Toluene | nih.gov |

| Enantiomeric Excess (ee) | >97% | nih.govresearchgate.net |

| Daily Output | 11 - 46 g | nih.govuliege.be |

Biological and Biomedical Applications of L Vinylglycine and Its Analogues

Role in Studying Enzyme Mechanisms

L-Vinylglycine has proven to be an invaluable probe for elucidating the intricate mechanisms of various enzymes, particularly those dependent on pyridoxal-5'-phosphate (PLP). uga.edugoogle.com Its ability to act as both a substrate and an inhibitor allows researchers to dissect catalytic cycles and understand the structural dynamics of enzyme active sites. nih.gov

Probing Active Site Structure and Catalysis

This compound and its analogues are instrumental in studying the active site architecture and catalytic processes of PLP-dependent enzymes. uga.edu When this compound binds to these enzymes, it can form a stabilized α-carbanion intermediate with the PLP cofactor, which is a key species in the catalytic pathway. nih.govebi.ac.uk This interaction allows for the detailed investigation of substrate binding and the subsequent chemical transformations.

For instance, in studies with 1-aminocyclopropane-1-carboxylate (ACC) synthase, this compound forms a covalent adduct with the PLP cofactor within the active site. nih.gov X-ray crystallography of this inactivated enzyme complex has provided a high-resolution view of the active site, revealing that the γ-carbon of this compound is covalently bonded to the ε-amino group of a specific lysine (B10760008) residue (Lys273). nih.gov This structural insight confirms that the inactivation process likely involves a Michael addition to a vinylglycine ketimine intermediate. nih.gov

Furthermore, spectroscopic analysis of enzymes like cystathionine (B15957) γ-synthetase during catalysis with this compound reveals the formation of various long-wavelength absorbing species, which are indicative of different intermediates in the reaction pathway. ebi.ac.uk This allows for the tentative assignment of these species and a deeper understanding of the catalytic mechanism.

Understanding Mechanistic Partitioning

A key aspect of this compound's utility in enzymology is its role in "mechanistic partitioning," where the enzyme-substrate complex can proceed down one of two or more pathways: either catalysis (turnover) to form a product or inactivation of the enzyme. This compound has been shown to be both a substrate and a mechanism-based inhibitor for enzymes like ACC synthase. nih.govebi.ac.uk

The partitioning between these two pathways provides valuable kinetic information. For ACC synthase, the enzyme-L-Vinylglycine complex undergoes catalytic conversion to α-ketobutyrate and ammonia (B1221849) approximately 500 times for every one inactivation event. nih.govnih.govebi.ac.uk This demonstrates that while this compound can act as an inhibitor, it primarily functions as an alternative substrate. nih.govebi.ac.uk The catalytic process proceeds through a detectable quinonoid intermediate. nih.govebi.ac.uk

Studies with cystathionine γ-synthetase have further illuminated this partitioning. This compound serves as a substrate for both α-ketobutyrate formation and cystathionine formation in the presence of cysteine. nih.gov This behavior confirms that the stabilized vinylglycine-PLP α-carbanion is the crucial partitioning species in this enzyme's catalytic cycle. nih.gov In contrast, β-haloaminobutyrates, which are analogues of this compound, partition between forming α-ketobutyrate and inactivating the enzyme, suggesting that the inactivating species is unique to the β-haloaminobutyrate pathway and not a common intermediate like the electrophilic aminocrotonate-PLP species. nih.gov

Development of Enzyme Modulators and Inhibitors

The unique reactivity of this compound and its analogues has been harnessed to design and develop a range of enzyme modulators and inhibitors with potential therapeutic applications. nih.govebi.ac.ukchemimpex.com These compounds have shown promise as antimicrobial, antitumor, and anticonvulsant agents.

Antimicrobial and Antibiotic Activity

This compound has demonstrated antibacterial activity against a variety of bacteria, including Bacillus subtilis, E. coli, S. flexneri, and C. freundii. uga.edu The observed effect is primarily bacteriostatic, and it is thought to stem from the inhibition of key metabolic enzymes. uga.edu For instance, this compound has been implicated in the inhibition of 3-ketodihydrosphingosine synthetase, an enzyme crucial for sphingolipid biosynthesis in bacterial membranes. uga.edu

Furthermore, derivatives of this compound have shown potent antimicrobial properties. A methoxy (B1213986) derivative of vinylglycine has exhibited activity against E. coli and Bacillus species. uga.edu Dipeptides containing this compound analogues, such as L-norvalyl-L-3-fluorovinylglycine and its chloro analog, have displayed significant inhibitory activity against Gram-negative bacteria. nih.gov

| Compound/Analogue | Target Organism(s) | Observed Effect |

| This compound | Bacillus subtilis, E. coli, S. flexneri, C. freundii | Bacteriostatic |

| Methoxy derivative of Vinylglycine | E. coli, Bacillus species | Antimicrobial activity |

| L-norvalyl-L-3-fluorovinylglycine | Gram-negative bacteria | Inhibitory activity |

| L-norvalyl-L-3-chlorovinylglycine | Gram-negative bacteria | Inhibitory activity |

Antitumor Agents

The potential of this compound and its derivatives as antitumor agents is an active area of research. This compound itself was used as an intermediate in the synthesis of acivicin, an antitumor agent. uga.edu Additionally, it has served as a starting material for the synthesis of the antitumor antibiotic (+)-FR900482. uga.edu

The mechanism of antitumor activity for some related compounds involves the production of hydrogen peroxide through the action of L-amino acid oxidases (LAAOs). These enzymes can dehydrogenate L-amino acids to produce α-keto acids and hydrogen peroxide, the latter of which can induce cytotoxicity in cancer cells. L-lysine α-oxidase, for example, has shown antitumor effects by depleting L-lysine and generating H₂O₂. mdpi.com While not directly this compound, this highlights a potential mechanism for related amino acid analogues.

| Compound/Analogue | Application/Significance |

| This compound | Intermediate in the synthesis of the antitumor agent acivicin |

| This compound | Starting material for the synthesis of the antitumor antibiotic (+)-FR900482 |

Analogues in Drug Design (e.g., Vigabatrin)

The structural framework of this compound has been influential in the design of clinically significant drugs. A prominent example is Vigabatrin, also known as γ-vinyl-GABA, which is a structural analogue of the neurotransmitter GABA. wikipedia.orgnewdrugapprovals.org

Vigabatrin functions as an irreversible mechanism-based inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. wikipedia.orgnewdrugapprovals.orgdrugbank.com By inhibiting GABA-T, Vigabatrin increases the levels of GABA in the brain, which helps to control seizures. wikipedia.orgnewdrugapprovals.org It is used in the treatment of refractory complex partial seizures and infantile spasms. wikipedia.orgdrugbank.com Although administered as a racemic mixture, only the (S)-enantiomer of Vigabatrin is pharmacologically active. wikipedia.orgnewdrugapprovals.org

The success of Vigabatrin underscores the potential of using vinyl-containing amino acid analogues as a strategy in drug design to create potent and specific enzyme inhibitors.

| Analogue | Enzyme Target | Therapeutic Application |

| Vigabatrin (γ-vinyl-GABA) | GABA transaminase (GABA-T) | Epilepsy (refractory complex partial seizures, infantile spasms) |

Applications in Peptide Synthesis and Material Science

This compound (L-VG) and its derivatives have emerged as versatile tools in the realms of peptide chemistry and material science. The presence of a reactive vinyl group on the α-carbon of this non-proteinogenic amino acid provides a unique chemical handle for a variety of transformations, making it a valuable component in the design of novel molecules and materials. chemimpex.comevitachem.com Its utility is significantly enhanced when used in its N-protected form, most commonly as Fmoc-L-Vinylglycine, which allows for its seamless integration into standard solid-phase peptide synthesis protocols. chemimpex.com

Building Block for Novel Peptides

This compound serves as a crucial chiral synthon for the creation of complex and novel peptide structures. nih.govunl.edu Its incorporation into peptide chains introduces a site of unsaturation that can be used to enhance the stability, reactivity, and biological activity of the resulting molecule. chemimpex.com Researchers utilize L-VG as a starting point for the asymmetric synthesis of a wide array of other molecules, including unique amino acids, alkaloids, and azasugars. nih.govunl.eduuga.edu

The vinyl group acts as a versatile precursor for various chemical modifications, enabling the development of peptide-based therapeutics with precisely tailored properties for improved efficacy and target specificity. chemimpex.comucl.ac.uk This has led to its use in the design of peptidomimetics and specialized inhibitors for various biological targets. chemimpex.comevitachem.com For instance, the tripeptide D-Phe-L-Phe-D-VG has been shown to inactivate the peptide α-hydroxylating enzyme. nih.gov The inherent reactivity and structural uniqueness of L-VG make it a preferred choice for chemists aiming to optimize synthetic pathways and explore new therapeutic avenues. chemimpex.com

Table 1: Applications of this compound as a Synthetic Building Block

| Class of Compound | Role of this compound | Research Application |

|---|---|---|

| Novel Amino Acids | Chiral precursor | Serves as a template for synthesizing more complex or unnatural amino acids. nih.govunl.edu |

| Peptide Therapeutics | Introduces reactive sites | Allows for modifications to enhance biological activity and stability. chemimpex.comucl.ac.uk |

| Enzyme Inhibitors | Mimics substrate transition states | Used to design targeted inhibitors for enzymes like peptide α-hydroxylating enzyme. evitachem.comnih.gov |

| Alkaloids & Azasugars | Chiral synthetic intermediate | Provides a key structural motif for the total synthesis of complex natural products. unl.eduuga.edu |

Supramolecular Gel Formation

Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions. nih.govwhiterose.ac.uk N-protected amino acids, particularly those bearing the fluorenylmethyloxycarbonyl (Fmoc) group like Fmoc-L-Vinylglycine, are excellent candidates for LMWGs. The process of gelation is driven by a combination of intermolecular forces that encourage the gelator molecules to form fibrous networks, which in turn immobilize the solvent.

The self-assembly mechanism relies on a cooperative effect of different interactions:

π–π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are prone to stacking, which is a primary driving force for the linear aggregation of molecules. rsc.org

Hydrogen Bonding: The amide and carboxylic acid groups inherent to the amino acid structure facilitate the formation of extensive hydrogen bond networks, stabilizing the fibrous assemblies. rsc.orgmdpi.com

These interactions lead to the formation of entangled fibers that create a stable, three-dimensional gel network. The resulting hydrogels can exhibit interesting properties such as pH-responsiveness and thermo-reversibility, making them promising for applications in biomedicine. rsc.org

Table 2: Key Interactions in Fmoc-L-Vinylglycine Mediated Gelation

| Interaction Type | Description | Relevance to Fmoc-L-Vinylglycine |

|---|---|---|

| π–π Stacking | Non-covalent interaction between aromatic rings. | The Fmoc group provides the large aromatic surface area necessary for this interaction, initiating molecular assembly. rsc.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The amide backbone of the amino acid forms intermolecular hydrogen bonds, creating β-sheet-like structures that stabilize the fibers. rsc.orgmdpi.com |

| Hydrophobic Interactions | The tendency of non-polar molecules to aggregate in aqueous solution. | The vinyl group and other hydrocarbon portions of the molecule contribute to the stability of the gel network. mdpi.com |

Bioconjugation Processes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. The vinyl group of this compound provides a reactive handle that is amenable to a variety of biocompatible chemical reactions, making it a useful component in this field. chemimpex.com This functionality allows for the attachment of peptides to other molecules, such as fluorescent dyes, polymers, or surfaces, which is a critical step in creating targeted drug delivery systems and diagnostic tools. chemimpex.com

The reactivity of the vinyl group allows it to participate in several types of coupling reactions. For example, it can undergo electrophilic additions and participate in radical-mediated reactions like the thiol-ene reaction. evitachem.comacs.org This versatility expands its utility in synthetic chemistry, allowing for the formation of diverse derivatives through reactions such as esterification and amination. evitachem.com The ability to specifically modify the vinyl group without affecting the rest of the peptide structure is a significant advantage in the precise engineering of complex biomolecular constructs.

Development of Functional Materials

The unique properties of this compound make it a valuable component in the development of advanced functional materials. chemimpex.com Its contributions are twofold: the vinyl group can participate in polymerization reactions, and the amino acid itself can be part of a self-assembling peptide sequence. chemimpex.comuga.edu

The incorporation of this compound into peptides allows for the creation of materials with specific, pre-designed properties. chemimpex.com For example, the vinyl groups can act as cross-linking points to enhance the mechanical stability of peptide-based hydrogels. Furthermore, this compound is used in the production of biodegradable polymers, offering a potential environmentally friendly alternative to some traditional plastics. lookchem.com As a chiral building block, it is also instrumental in the synthesis of enantiomerically pure compounds, which are essential in creating chiral scaffolds for various chemical and pharmaceutical applications. evitachem.comlookchem.com The convergence of peptide self-assembly with the chemical reactivity of the vinyl group opens up possibilities for designing novel materials for applications ranging from tissue engineering to biosensors and energy harvesting. rsc.orgeuropean-mrs.com

Table 3: this compound in Functional Material Development

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Biodegradable Polymers | Monomeric unit for polymerization. | Development of sustainable materials as alternatives to traditional plastics. lookchem.com |

| Functional Hydrogels | Provides sites for cross-linking and functionalization via the vinyl group. | Tissue engineering, controlled drug release. rsc.org |

| Peptidomimetics | Serves as a structural scaffold. | Design of synthetic molecules that mimic protein functions for therapeutic purposes. evitachem.com |

| Chiral Building Blocks | Acts as a precursor for stereospecific synthesis. | Synthesis of enantiomerically pure compounds for pharmaceuticals and specialized chemicals. lookchem.com |

Advanced Analytical Techniques in L Vinylglycine Research

Crystallography (e.g., X-ray Diffraction of Enzyme-Inhibitor Adducts)

X-ray crystallography has been indispensable in revealing the precise molecular interactions between L-vinylglycine and its enzyme targets. A pivotal application of this technique has been the structural determination of the covalent adduct formed when this compound inactivates a target enzyme.

A landmark study in the field provided the crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase from Malus domestica (apple) after it was inactivated by this compound. nih.govproteopedia.org The structure, determined at a resolution of 2.25 Å, offered definitive evidence for the mechanism of inhibition. nih.govproteopedia.org The crystallographic data revealed that the side chain γ-carbon of this compound forms a covalent bond with the ε-amino group of a specific lysine (B10760008) residue (Lys273) in the enzyme's active site. nih.govproteopedia.org This observation confirmed that the inactivation proceeds via a Michael addition to a vinylglycine ketimine intermediate, a mechanism that had been proposed but not directly visualized until this structure was solved. nih.govnih.gov The resulting structure is an external aldimine adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, effectively locking the enzyme in an inactive state. nih.govproteopedia.org

| Parameter | Value / Description | Source |

|---|---|---|

| Enzyme | 1-aminocyclopropane-1-carboxylate (ACC) synthase | nih.govproteopedia.org |

| Source Organism | Malus domestica (Apple) | proteopedia.org |